molecular formula C10H19N3O3S B2869859 N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide CAS No. 1595674-09-1

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide

Cat. No.: B2869859
CAS No.: 1595674-09-1
M. Wt: 261.34
InChI Key: JUHSFNCAJSNSCN-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-sulfamoylpiperidine-1-carboxamide ( 1595674-09-1) is a synthetic organic compound with the molecular formula C10H19N3O3S and a molecular weight of 261.34 g/mol . This piperidine-carboxamide derivative features a sulfamoyl moiety at the 3-position of the piperidine ring and an N-cyclobutyl carboxamide group, as represented by the SMILES notation: O=C(N1CC(S(=O)(N)=O)CCC1)NC2CCC2 . The compound is characterized by its high purity and is supplied for research and development purposes only. While specific biological data and established mechanism of action for this exact compound require further research, its molecular structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery programs. The presence of both sulfonamide and carboxamide functional groups in a single molecule makes it a versatile scaffold for the development of protease inhibitors, enzyme modulators, and other biologically active agents . Researchers are exploring its potential applications across various therapeutic areas. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of chemical substances. Proper safety precautions, including the use of personal protective equipment, should always be employed when working with this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSFNCAJSNSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)N2CCCC(C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595674-09-1
Record name N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide typically involves the reaction of cyclobutylamine with 3-sulfamoylpiperidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-cyclobutyl-3-sulfamoylpiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-cyclobutyl-3-sulfamoylpiperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-cyclobutyl-3-sulfamoylpiperidine-1-thioamide: Features a thioamide group in place of the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C10H19N3O3SC_{10}H_{19}N_3O_3S. Its structural characteristics include:

  • A cyclobutyl group contributing to its lipophilicity.
  • A sulfamoyl moiety which may enhance interaction with biological targets.
  • A piperidine ring that is often associated with a variety of pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

  • Inhibition of NLRP3 Inflammasome : Research indicates that compounds similar to this compound exhibit inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as multiple sclerosis and diabetes .
  • Anticancer Activity : The compound has shown promise in preclinical studies for its anticancer properties, particularly against Myc high cancers. It may act by disrupting NAD biosynthesis pathways, which are often upregulated in cancer cells, thereby inducing cytotoxicity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Mechanism IC50/EC50 Values Notes
Study 1AnticancerNAD pathway disruptionIC50 = 31 μM (in MCF-7 cells)Effective against Myc high cancers
Study 2Anti-inflammatoryNLRP3 inhibitionEC50 = 15 μM (lipid droplet formation)Potential treatment for autoimmune diseases
Study 3AntifungalGrowth inhibition of fungal strainsNot specifiedShows reasonable activity against Trichophyton species

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound against breast cancer cell lines (MCF-7), it was found to significantly reduce cell viability at concentrations as low as 31 μM. The mechanism was linked to the inhibition of NAD synthesis, suggesting that targeting metabolic pathways could be a viable strategy in cancer therapy.

Case Study 2: Inflammatory Diseases

Another investigation focused on the compound's role in modulating inflammatory responses through NLRP3 inflammasome inhibition. The results indicated that at an EC50 of 15 μM, the compound effectively reduced IL-1β secretion in macrophages, highlighting its potential for treating conditions characterized by chronic inflammation.

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